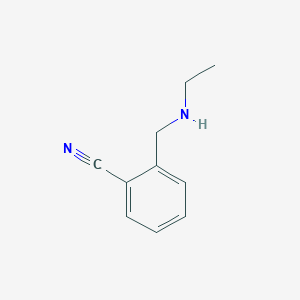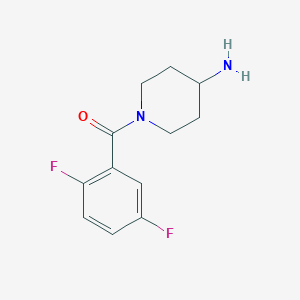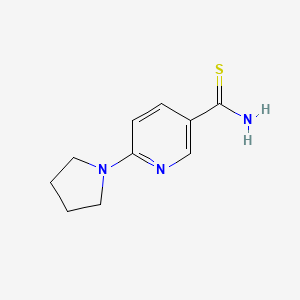![molecular formula C11H14N2O B3198725 3-[(Cyclopropylamino)methyl]benzamide CAS No. 1016509-30-0](/img/structure/B3198725.png)
3-[(Cyclopropylamino)methyl]benzamide
Overview
Description
3-[(Cyclopropylamino)methyl]benzamide is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24166 . It is a powder in physical form .
Synthesis Analysis
The synthesis of benzamides, including this compound, can be achieved through the direct condensation of benzoic acids and amines . This process involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The InChI code for this compound is1S/C11H14N2O/c12-11(14)9-3-1-2-8(6-9)7-13-10-4-5-10/h1-3,6,10,13H,4-5,7H2,(H2,12,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Scientific Research Applications
Benzene-1,3,5-tricarboxamide: A Versatile Ordering Moiety for Supramolecular Chemistry
Benzene-1,3,5-tricarboxamides (BTAs) have gained importance across various scientific disciplines due to their simple structure, accessibility, and understanding of their supramolecular self-assembly behavior. BTAs find applications in nanotechnology, polymer processing, and biomedical fields, driven by their self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding and their multivalent nature for biomedical applications. This review highlights the different types of BTAs and their evaluated applications, showcasing the first commercial applications of BTAs and predicting a promising future for this multipurpose building block (Cantekin, de Greef, & Palmans, 2012).
Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene
p-Cymene is a monoterpene found in over 100 plant species with various biological activities, including antimicrobial effects. This review focuses on the antimicrobial activity of p-cymene, either alone or as the main component of plant extracts, and its mechanisms of action as antimicrobial agents. Despite p-cymene's prominence in traditional medicines, further studies are required to definitively recommend its use and beneficial effects in human healthcare, indicating potential for biomedical applications (Marchese et al., 2017).
Occurrences, Toxicities, and Ecological Risks of Benzophenone-3, a Common Component of Organic Sunscreen Products
This review discusses the widespread use of Benzophenone-3 (BP-3) in sunscreens and other consumer products, its release into water environments, and potential impacts on aquatic ecosystems. It highlights the physicochemical properties, toxicokinetics, environmental occurrence, toxic effects of BP-3 and its metabolites, and the need for further studies on environmental monitoring and potential long-term exposure effects in aquatic ecosystems (Kim & Choi, 2014).
Safety and Hazards
The safety information for 3-[(Cyclopropylamino)methyl]benzamide indicates that it may be harmful if swallowed and may cause certain health hazards . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray . In case of inadequate ventilation, respiratory protection should be worn .
Future Directions
Benzamides, including 3-[(Cyclopropylamino)methyl]benzamide, have potential applications in various fields, including the pharmaceutical, paper, and plastic industries . They are also used as intermediate products in the synthesis of therapeutic agents . Future research could focus on exploring these applications further and developing new synthetic methods for this type of compounds .
Properties
IUPAC Name |
3-[(cyclopropylamino)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-11(14)9-3-1-2-8(6-9)7-13-10-4-5-10/h1-3,6,10,13H,4-5,7H2,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOFEWXXDYXBPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


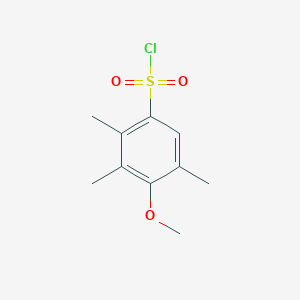
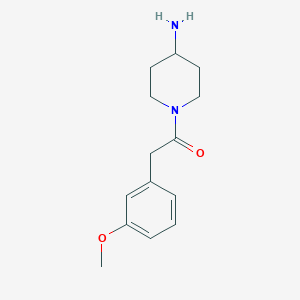

![tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B3198676.png)
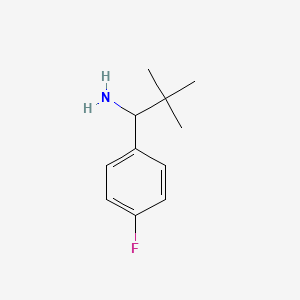
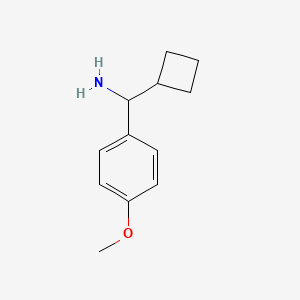
![2-[(2-Bromoethoxy)methyl]oxane](/img/structure/B3198699.png)
![2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B3198706.png)

